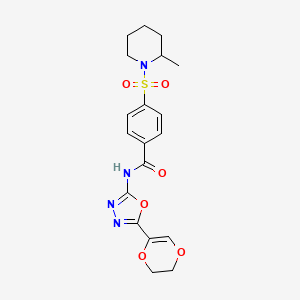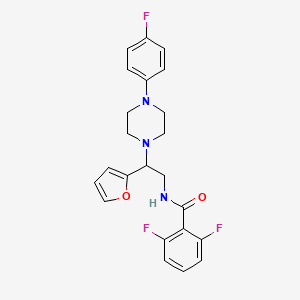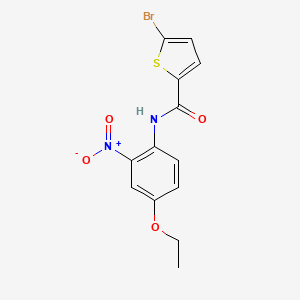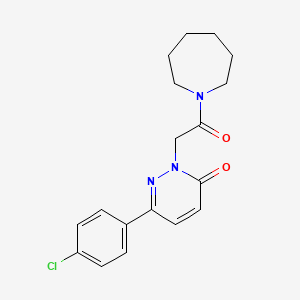
2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H20ClN3O2 and its molecular weight is 345.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticonvulsant and Muscle Relaxant Activities
- Synthesis and Anticonvulsant Activity : A study by Sharma et al. (2013) explored the synthesis of derivatives of this compound, revealing significant anticonvulsant and muscle relaxant activities. These derivatives were found to be effective in models testing for protection against tonic hind limb extension and generalized convulsions.
Spectral Characterisation and Derivative Synthesis
- Spectral Characterisation : Mahmoud et al. (2012) conducted a study on the synthesis and spectral characterisation of various derivatives, including the 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Mahmoud et al., 2012).
Anxiolytic Activity
- Anxiolytic Properties : Nakao et al. (1991) synthesized a series of compounds related to this chemical and evaluated them for anxiolytic activity. Some derivatives showed promising results in displacing diazepam from rat brain membranes and preventing convulsions in mice (Nakao et al., 1991).
Herbicidal Activities
- Herbicidal Applications : Research by Wang et al. (2006) focused on the design and synthesis of novel derivatives with herbicidal activities. These studies revealed moderate herbicidal activity against certain plants, highlighting the potential agricultural applications of these compounds (Wang et al., 2006).
Corrosion Inhibition
- Corrosion Inhibition in Steel : A study by Bousskri et al. (2015) demonstrated the efficacy of a related compound as a corrosion inhibitor in acidic media. This research has implications for the protection of metals in industrial settings (Bousskri et al., 2015).
Anticancer, Antiangiogenic, and Antioxidant Agents
- Anticancer Potential : Kamble et al. (2015) synthesized derivatives of this compound and assessed their potential as anticancer, antiangiogenic, and antioxidant agents. Some derivatives showed promising inhibitory activities against various cancer cell lines and cytokines involved in tumor progression (Kamble et al., 2015).
Antihypertensive Agents
- Antihypertensive Properties : Fogt et al. (1980) investigated lipophilic and hydrophilic esters of a related compound for their antihypertensive activities. These derivatives showed potential as antihypertensive agents in certain animal models (Fogt et al., 1980).
Antitumor Activity
- Antitumor Efficacy : Potikha and Brovarets (2020) reported on the synthesis of bromide derivatives and their evaluation for antitumor activities. The results indicated significant potential against various human cancer cell lines (Potikha & Brovarets, 2020).
Heterocyclic Synthesis
- Utility in Heterocyclic Synthesis : Al-Omran and El-Khair (2006) prepared derivatives for use as building blocks in synthesizing novel heterocyclic compounds. This research underscores the compound's role in advancing synthetic chemistry (Al-Omran & El-Khair, 2006).
Corrosion Inhibitors for Steel
- Corrosion Inhibition Efficacy : Chadli et al. (2017) synthesized aza-pseudopeptides and tested their effectiveness as corrosion inhibitors for steel. These compounds showed efficient inhibition and provided insights into the molecular interactions responsible for their effectiveness (Chadli et al., 2017).
特性
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]-6-(4-chlorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-15-7-5-14(6-8-15)16-9-10-17(23)22(20-16)13-18(24)21-11-3-1-2-4-12-21/h5-10H,1-4,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZHOKDSJGAVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
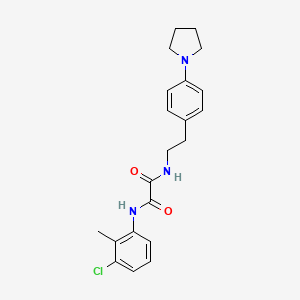

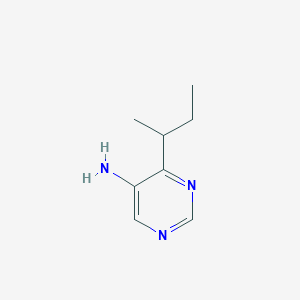
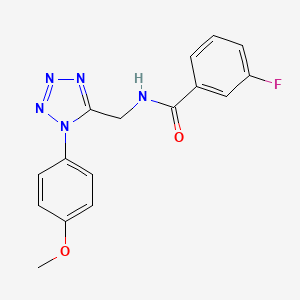
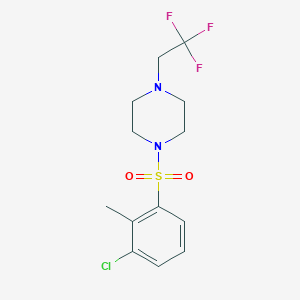

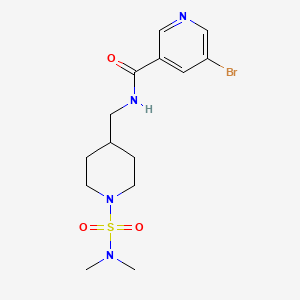
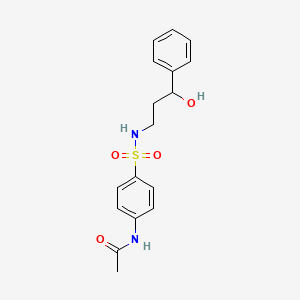
![2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2430663.png)
![N-(4-chlorophenyl)-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B2430664.png)
